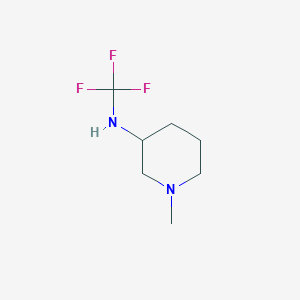![molecular formula C9H16N2O2 B13946925 2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13946925.png)
2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid is a unique compound characterized by its spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. The spirocyclic framework provides a rigid and constrained structure, which can be advantageous in drug design and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid typically involves the annulation of cyclopentane and four-membered rings. One common approach is to start with readily available starting materials and employ conventional chemical transformations. For example, the annulation strategy can involve the use of cyclopentane derivatives and appropriate reagents to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity material for research and development purposes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and spirocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug design and development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized compounds.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure provides a rigid framework that can interact with biological macromolecules, potentially modulating their activity. The amino group can form hydrogen bonds and participate in electrostatic interactions, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
- 2-amino-6-azaspiro[3.4]octan-7-one;hydrochloride
- 2-(2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid
Uniqueness
2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid is unique due to its specific spirocyclic structure and the presence of an amino group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications. The rigid spirocyclic framework offers advantages in drug design by providing a stable and constrained structure that can enhance binding affinity and selectivity.
Propriétés
Formule moléculaire |
C9H16N2O2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2-(2-amino-6-azaspiro[3.4]octan-6-yl)acetic acid |
InChI |
InChI=1S/C9H16N2O2/c10-7-3-9(4-7)1-2-11(6-9)5-8(12)13/h7H,1-6,10H2,(H,12,13) |
Clé InChI |
MLLLFACTBRPJKW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC12CC(C2)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13946915.png)

